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Compound of Interest

Compound Name: Trimethyl((1-phenylvinyl)oxy)silane

Cat. No.: B084046 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the synthesis and reactivity

of Trimethyl((1-phenylvinyl)oxy)silane (CAS No. 13735-81-4), a versatile silyl enol ether

widely employed in organic synthesis. As a stable enolate equivalent of acetophenone, it

serves as a crucial building block for forming complex molecular architectures through various

carbon-carbon bond-forming reactions.[1] This document details key reaction types, presents

quantitative data in structured tables, provides explicit experimental protocols, and illustrates

reaction pathways and workflows using diagrams.

Introduction to Trimethyl((1-phenylvinyl)oxy)silane
Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a styrene-

type silyl enol ether with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33

g/mol .[1][2] Its structure features a C=C double bond with a siloxy group (-OSi(CH₃)₃) attached

to one of the sp²-hybridized carbons, which renders the β-carbon atom nucleophilic.[1] This

inherent nucleophilicity allows it to react with a wide array of electrophiles, making it a

cornerstone reagent in modern synthetic chemistry.[1] The compound is typically a moisture-

sensitive liquid that requires storage under inert and anhydrous conditions, often at low

temperatures (-20°C), to maintain its integrity.[1][2]
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The most common method for preparing Trimethyl((1-phenylvinyl)oxy)silane is the silylation

of acetophenone.[1] This reaction involves the deprotonation of acetophenone by a strong,

non-nucleophilic base to form an enolate, which subsequently reacts with a silylating agent like

trimethylsilyl chloride (TMSCl).[1] To favor the formation of the kinetic enolate product, the

reaction is typically carried out at cryogenic temperatures (e.g., -78°C) using a sterically

hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran

(THF).[1] A reported method using this approach achieves a 93% yield.[1]

An alternative procedure involves the reaction of phenylacetaldehyde with trimethylchlorosilane

and triethylamine in N,N-dimethylformamide (DMF).[3]
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Synthesis Workflow
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Synthesis workflow for Trimethyl((1-phenylvinyl)oxy)silane.
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Experimental Protocol: Synthesis from
Phenylacetaldehyde[3]
A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane,

60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight.

After cooling, the mixture was diluted with 200 ml of pentane. It was then washed successively

with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and another portion of 5%

aqueous sodium bicarbonate. The organic layer was dried over MgSO₄ and distilled to yield

21.15 g of α-trimethylsiloxystyrene as a colorless liquid (bp 80°-83.5° C at 3.8 mm).[3]

Key Reactions and Applications
The reactivity of Trimethyl((1-phenylvinyl)oxy)silane is dominated by its nucleophilic

character, making it a key participant in several fundamental carbon-carbon bond-forming

reactions.

Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a quintessential application of silyl enol ethers.[1][4] It is a

Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an

aldehyde or ketone) to form a β-hydroxy carbonyl compound.[5][6][7] A key advantage of this

method is that it allows for a crossed aldol reaction without the issue of self-condensation of the

aldehyde reactant.[6]

The reaction is initiated by the activation of the carbonyl electrophile through coordination with

a Lewis acid, such as titanium tetrachloride (TiCl₄).[1][5] The silyl enol ether then attacks the

activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl ether to yield the

final β-hydroxy ketone product.[1]
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Mukaiyama Aldol Reaction Cycle
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Catalytic cycle of the Mukaiyama Aldol reaction.
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Table 1: Examples of Mukaiyama Aldol Reactions

Electroph
ile

Lewis
Acid /
Catalyst

Solvent
Condition
s

Product Yield
Referenc
e

Benzaldeh

yde
TiCl₄

Dichlorome

thane

Room

Temp

Threo/Eryt

hro β-

hydroxyket

one

82% (total) [6]

Various

Aldehydes

Sc(OTf)₃ /

Calix[8]are

ne

Water
Not

specified

β-

hydroxyket

ones

Not

specified
[9]

Non-

enolizable

Aldehydes

TMSOTf /

Trialkylami

ne

Not

specified
0 °C, 2h

β-hydroxy

aldehydes
Good [10]

Mannich-Type Reactions
Trimethyl((1-phenylvinyl)oxy)silane is used in the synthesis of β-amino ketones via a one-

pot, three-component Mannich-type reaction.[2][9] This reaction typically involves the

condensation of an aldehyde, an amine, and the silyl enol ether, often catalyzed by a Lewis

acid like indium trichloride in an aqueous medium.[2][9]

Dihydropyran Synthesis
The compound can participate in multi-component cascade reactions to form heterocyclic

structures. For instance, it reacts with formaldehyde and 2,4-pentanedione to yield

corresponding dihydropyran derivatives.[1][9] Another efficient method involves a BiBr₃-initiated

one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans.[2][9]

Palladium and Nickel-Catalyzed Cross-Coupling
Reactions
While less common than its use in aldol chemistry, silyl enol ethers can serve as nucleophilic

partners in transition metal-catalyzed cross-coupling reactions. The C-O bond of the enol ether
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can be cleaved and replaced with a new C-C bond. A notable application is the nickel-catalyzed

dealkoxylating cross-coupling with organolithium reagents to stereospecifically synthesize

allylsilanes.[11][12] The reaction requires a catalyst such as Bis(1,5-cyclooctadiene)nickel(0)

[Ni(COD)₂].[12]

Table 2: Nickel-Catalyzed Cross-Coupling Reaction

Silyl Enol
Ether
Substrate

Coupling
Partner

Catalyst Solvent Temp. Time Product

Trimethyl((

1-

phenylvinyl

)oxy)silane

LiCH₂SiMe

₃

Ni(COD)₂

(5 mol%)
Toluene 60 °C 2 h

Trimethyl(2

-

phenylallyl)

silane

((1-(3,4-

dimethylph

enyl)vinyl)o

xy)trimethyl

silane

LiCH₂SiMe

₃

Ni(COD)₂

(5 mol%)
Toluene 60 °C 2 h

(2-(3,4-

dimethylph

enyl)allyl)tri

methylsilan

e

((1-(furan-

2-

yl)vinyl)oxy

)trimethylsil

ane

LiCH₂SiMe

₃

Ni(COD)₂

(5 mol%)
Toluene 60 °C 2 h

Trimethyl(2

-(furan-2-

yl)allyl)sila

ne

(Data

sourced

from

reference[1

1])

Experimental Protocol: Nickel-Catalyzed Synthesis of
Trimethyl(2-phenylallyl)silane[11][12]
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Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂

(5 mol%).[12]

Addition of Reactants: Add anhydrous toluene, followed by Trimethyl((1-
phenylvinyl)oxy)silane (1.0 equiv).[12]

Initiation of Reaction: Add a 1.0 M solution of LiCH₂SiMe₃ in pentane (1.3 equiv) dropwise to

the reaction mixture at room temperature.[12]

Reaction Conditions: Stir the resulting mixture at 60 °C for 2 hours.[11][12]

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous

solution of NH₄Cl. Extract the aqueous layer three times with diethyl ether.[12]

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to afford the desired product.[12]

Reaction Pathways of Trimethyl((1-phenylvinyl)oxy)silane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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